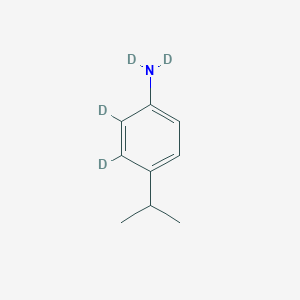
4-iso-Propylaniline-2,3,5,6-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-iso-Propylaniline-2,3,5,6-d4 is a deuterated derivative of 4-propan-2-ylaniline. This compound is characterized by the substitution of hydrogen atoms with deuterium atoms at the 2, 3, 5, and 6 positions on the benzene ring. Deuterium, a stable isotope of hydrogen, imparts unique properties to the compound, making it valuable in various scientific research fields, including drug development and environmental studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-iso-Propylaniline-2,3,5,6-d4 typically involves the deuteration of 4-propan-2-ylaniline. One common method is the catalytic exchange reaction using deuterium gas (D₂) in the presence of a palladium catalyst. The reaction is carried out under high pressure and temperature to ensure complete deuteration of the target positions on the benzene ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized reactors designed to handle high-pressure deuterium gas and ensure efficient catalyst recovery. Quality control measures are implemented to ensure the purity and isotopic enrichment of the final product.
Chemical Reactions Analysis
Types of Reactions
4-iso-Propylaniline-2,3,5,6-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzene ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., hydroxide ions, amines) are employed under controlled conditions
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted aniline derivatives depending on the reagents used
Scientific Research Applications
4-iso-Propylaniline-2,3,5,6-d4 is extensively used in scientific research due to its unique properties:
Chemistry: It serves as a model compound for studying isotope effects and reaction mechanisms.
Biology: The compound is used in metabolic studies to trace biochemical pathways.
Medicine: It is employed in drug development to enhance the stability and efficacy of pharmaceuticals.
Industry: The compound is used in the synthesis of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of 4-iso-Propylaniline-2,3,5,6-d4 involves its interaction with specific molecular targets. The deuterium atoms in the compound can influence the rate of chemical reactions, leading to altered metabolic pathways and enhanced stability of the compound. This makes it valuable in drug development, where it can improve the pharmacokinetic properties of pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
4-Propan-2-ylaniline: The non-deuterated parent compound.
2,3,5,6-Tetrafluoro-4-propan-2-ylaniline: A fluorinated derivative with different chemical properties.
2,3,5,6-Tetramethyl-4-propan-2-ylaniline: A methylated derivative with distinct reactivity.
Uniqueness
4-iso-Propylaniline-2,3,5,6-d4 is unique due to the presence of deuterium atoms, which impart distinct kinetic isotope effects and enhance the stability of the compound. This makes it particularly valuable in scientific research and drug development.
Properties
IUPAC Name |
2,3,5,6-tetradeuterio-4-propan-2-ylaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N/c1-7(2)8-3-5-9(10)6-4-8/h3-7H,10H2,1-2H3/i3D,4D,5D,6D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRTFPLFDLJYEKT-LNFUJOGGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C(C)C)[2H])[2H])N)[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














